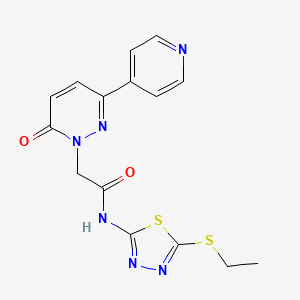![molecular formula C17H23N3O2 B2470752 N-({6-[2-(2-ヒドロキシエチル)ピペリジン-1-イル]ピリジン-3-イル}メチル)ブト-2-イナミド CAS No. 2411284-86-9](/img/structure/B2470752.png)
N-({6-[2-(2-ヒドロキシエチル)ピペリジン-1-イル]ピリジン-3-イル}メチル)ブト-2-イナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a but-2-ynamide group
科学的研究の応用
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that these compounds may inhibit the growth of Mycobacterium tuberculosis by interacting with specific targets in the bacterium.
Pharmacokinetics
The cytotoxicity of similar compounds on hek-293 (human embryonic kidney) cells has been evaluated, and the results indicate that these compounds are non-toxic to human cells . This suggests that these compounds may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Similar compounds have shown significant anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
The design and synthesis of similar compounds take into account various factors, including the stability of the compounds and their suitability for further development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a hydroxyethyl group.
Synthesis of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Coupling of the Piperidine and Pyridine Rings: The piperidine and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Introduction of the But-2-ynamide Group:
Industrial Production Methods
In an industrial setting, the production of N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Coupling Reactions: The but-2-ynamide group can undergo coupling reactions with various electrophiles, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium catalysts with ligands like triphenylphosphine (PPh3) under inert atmosphere.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: New carbon-carbon or carbon-nitrogen bonded compounds.
類似化合物との比較
Similar Compounds
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide: Unique due to its specific combination of functional groups.
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide: Similar in structure but may differ in the position of functional groups or the length of the carbon chain.
Uniqueness
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide is unique due to its specific combination of a piperidine ring, a pyridine ring, and a but-2-ynamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-5-17(22)19-13-14-7-8-16(18-12-14)20-10-4-3-6-15(20)9-11-21/h7-8,12,15,21H,3-4,6,9-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDZKXNFNRBJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN=C(C=C1)N2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470669.png)


![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)
![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)

![1-[4-(ethanesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470686.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)


